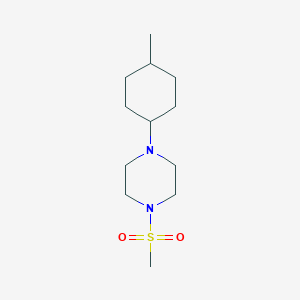![molecular formula C24H29ClN2O2 B10884927 2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884927.png)
2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Cyclohexyl Piperazine Formation: The next step involves the synthesis of the 4-phenylcyclohexylpiperazine intermediate through a series of reactions, including cyclization and functional group transformations.
Coupling Reaction: The final step involves the coupling of the 4-chlorophenoxy intermediate with the 4-phenylcyclohexylpiperazine intermediate under suitable reaction conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanol: A similar compound with an alcohol group instead of a ketone group.
2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]propane: A similar compound with a propane chain instead of an ethanone chain.
Uniqueness
2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. Its unique structure may result in different binding affinities, metabolic stability, and overall biological activity.
Propiedades
Fórmula molecular |
C24H29ClN2O2 |
|---|---|
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H29ClN2O2/c25-21-8-12-23(13-9-21)29-18-24(28)27-16-14-26(15-17-27)22-10-6-20(7-11-22)19-4-2-1-3-5-19/h1-5,8-9,12-13,20,22H,6-7,10-11,14-18H2 |
Clave InChI |
UHXNLSDTCHUTCO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-N-phenyl-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide](/img/structure/B10884858.png)

![(3E)-3-{(2E)-[(5-methylfuran-2-yl)methylidene]hydrazinylidene}-5-phenyl-4,5-dihydro-3H-pyrazole](/img/structure/B10884867.png)
![2-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10884874.png)
![N,N'-ethane-1,2-diylbis[2-(1,3-benzothiazol-2-ylsulfanyl)acetamide]](/img/structure/B10884877.png)
![2-[(2-chlorophenyl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10884880.png)
![3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B10884884.png)
![1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B10884898.png)
![(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10884904.png)
![4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B10884907.png)
![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10884910.png)

![2-(4-Methoxyphenoxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10884929.png)
